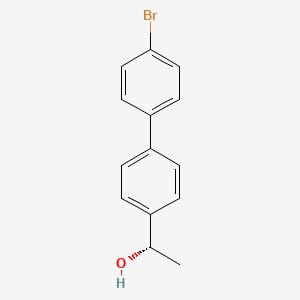
(1S)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol is an organic compound that features a brominated biphenyl structure with an ethanol group attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol typically involves the bromination of biphenyl followed by the introduction of an ethanol group. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated biphenyl is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group.
Industrial Production Methods
Industrial production of (1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl ethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium thiolate (NaSR) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4’-bromo-1,1’-biphenyl-4-carboxylic acid.
Reduction: Formation of 1-(4’-bromo-1,1’-biphenyl-4-yl)ethane.
Substitution: Formation of 1-(4’-substituted-1,1’-biphenyl-4-yl)ethanol derivatives.
Applications De Recherche Scientifique
(1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(4’-chloro-1,1’-biphenyl-4-yl)ethanol: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(4’-fluoro-1,1’-biphenyl-4-yl)ethanol: Similar structure with a fluorine atom instead of bromine.
(1S)-1-(4’-iodo-1,1’-biphenyl-4-yl)ethanol: Similar structure with an iodine atom instead of bromine.
Uniqueness
(1S)-1-(4’-bromo-1,1’-biphenyl-4-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential biological activity. The bromine atom’s size and electronegativity also influence the compound’s overall behavior and interactions.
Propriétés
Formule moléculaire |
C14H13BrO |
|---|---|
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
(1S)-1-[4-(4-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10,16H,1H3/t10-/m0/s1 |
Clé InChI |
FPVSKKDZHMAXHG-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
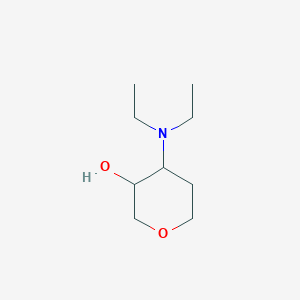
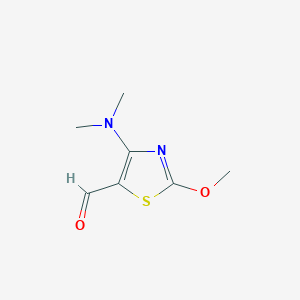
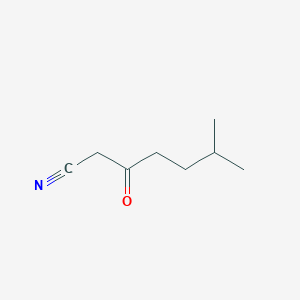
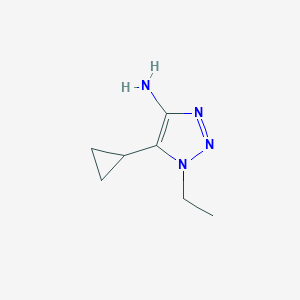
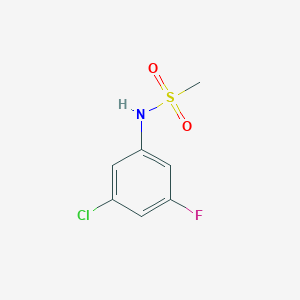


![tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
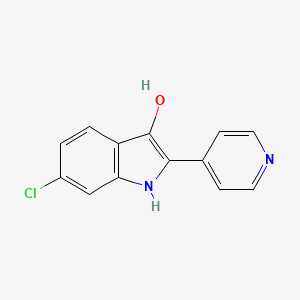
![Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163632.png)
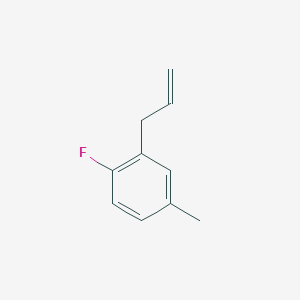
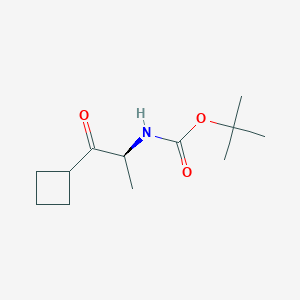
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
